molecular formula C8H8BrFO B1345013 (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol CAS No. 929884-46-8

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Cat. No. B1345013
M. Wt: 219.05 g/mol
InChI Key: TWIOVUXOLMANJU-YFKPBYRVSA-N
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Description

The compound (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a chiral molecule that is closely related to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar molecules that can help infer the properties and synthesis of the target compound. For instance, (S)-(-)-1-(4-fluorophenyl)ethanol, which is an intermediate in the synthesis of various pharmacologically active compounds, including a CCR5 antagonist for HIV protection and a component in antimalarial and Alzheimer's disease treatments .

Synthesis Analysis

The synthesis of related compounds involves enantioselective processes. For example, the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells has been used to obtain (S)-(-)-1-(4-fluorophenyl)ethanol . This bioreduction process can be optimized by adding exogenous reducing agents such as ethanol, isopropanol, or glucose, which affect both the yield and the enantioselectivity of the product. The yield and optical purity of the product can vary significantly depending on the conditions and duration of the reaction .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. For instance, the optimized molecular structure and corresponding vibrational assignments of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been studied, with the geometrical parameters aligning with X-ray diffraction (XRD) data . Similarly, the molecular structure of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has been analyzed, providing insights into the stability of the molecule through hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These analyses help determine the charge transfer within the molecule and identify the most reactive parts, which in the case of the studied compounds, is often the carbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been explored through various computational methods. The molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule, which is crucial for understanding its reactivity and interactions with other molecules. The first hyperpolarizability has also been calculated to assess the potential of these compounds in nonlinear optics . Molecular docking studies suggest that certain functional groups, such as the fluorine atom and the ethanone group, are critical for binding, indicating potential inhibitory activity against target proteins like TPII, which could lead to anti-neoplastic properties .

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Synthesis of Bromo-Fluorinated Compounds: A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This method addresses the challenges of high costs and toxic by-products associated with traditional synthesis routes, highlighting the importance of developing efficient and environmentally friendly synthesis methods for bromo-fluorinated compounds (Qiu et al., 2009).

Environmental Science

  • Brominated Flame Retardants (BFRs): A review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food emphasizes the need for further research on their occurrence, environmental fate, and toxicity. This research underlines the environmental impact of bromo-fluorinated compounds and their derivatives, stressing the importance of monitoring and regulating these substances to protect human health and the environment (Zuiderveen et al., 2020).

Biochemistry and Pharmacology

  • Toxicological Studies: Research into the toxicity of organic fluorophores, which are crucial for molecular imaging, highlights the necessity of evaluating the safety of fluorine-containing compounds before clinical application. This area of research is crucial for ensuring the safe use of bromo-fluorinated compounds in medical diagnostics and treatment, underscoring the complex balance between the beneficial and potential harmful effects of these substances on human health (Alford et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1S)-1-(3-bromo-4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIOVUXOLMANJU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

CAS RN

929884-46-8
Record name (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol
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